N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a xanthene core, which is a tricyclic aromatic system, and is functionalized with a carboxamide group, a cyclohexyl group, and a diethylaminoethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the xanthene core with an appropriate amine, such as cyclohexylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Diethylaminoethyl Group: The final step involves the alkylation of the amide nitrogen with 2-diethylaminoethyl chloride under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, thiols, amines, NaH, K2CO3
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of alcohols or amines
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds
Scientific Research Applications
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The xanthene core can facilitate interactions with biological macromolecules, while the diethylaminoethyl group can enhance membrane permeability and target specificity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-(2-diethylaminoethyl)-3-phenyl-propanamide
- N-cyclohexyl-N-ethylcyclohexanamine
Uniqueness
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific fluorescence properties and reactivity. This distinguishes it from other similar compounds that may lack the xanthene structure or have different functional groups, leading to variations in chemical behavior and applications.
Properties
CAS No. |
6325-88-8 |
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Molecular Formula |
C26H34N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-cyclohexyl-N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H34N2O2/c1-3-27(4-2)18-19-28(20-12-6-5-7-13-20)26(29)25-21-14-8-10-16-23(21)30-24-17-11-9-15-22(24)25/h8-11,14-17,20,25H,3-7,12-13,18-19H2,1-2H3 |
InChI Key |
WCYFVRVRYZBVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1CCCCC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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